molecular formula C9H12O3S B13165464 (1S)-1-[4-(methylsulfonyl)phenyl]ethanol

(1S)-1-[4-(methylsulfonyl)phenyl]ethanol

Cat. No.: B13165464
M. Wt: 200.26 g/mol
InChI Key: NYXCSMWVRWOPJP-ZETCQYMHSA-N
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Description

Significance of Chiral Phenyl-Ethanol Derivatives in Contemporary Chemical Research

Chiral phenyl-ethanol derivatives are a class of organic compounds that have garnered considerable attention in modern chemical research due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. nih.govresearchgate.net The presence of a stereogenic center benzylic to a phenyl group is a common motif in many pharmaceuticals and natural products. The specific spatial arrangement of the hydroxyl group in these derivatives can lead to differential interactions with biological targets such as enzymes and receptors, often resulting in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov

The importance of chirality in drug design is a well-established principle, with a significant percentage of drugs on the market being chiral compounds, the majority of which are sold as single enantiomers. uff.br This trend highlights the need for efficient and stereoselective methods to synthesize chiral building blocks like phenyl-ethanol derivatives. These compounds serve as precursors for a wide range of pharmaceuticals, including anti-inflammatory drugs, agents for cardiovascular disorders, and central nervous system therapeutics. nih.gov The development of catalytic asymmetric synthesis has been a major driver in this area, allowing for the production of these chiral alcohols with high enantiomeric purity. researchgate.net

Structural Characteristics and Stereochemical Importance of (1S)-1-[4-(methylsulfonyl)phenyl]ethanol

This compound is a chiral secondary alcohol with the chemical formula C₉H₁₂O₃S. Its structure is characterized by a phenyl ring substituted with a methylsulfonyl group at the para position, and an ethanol (B145695) group at the first position, with the stereochemistry at the chiral carbon defined as (S).

The key structural features of this molecule are:

A Chiral Center: The carbon atom bonded to the hydroxyl group, the phenyl ring, the methyl group, and a hydrogen atom is a stereogenic center. The (1S) designation indicates the specific three-dimensional arrangement of these substituents.

A Phenyl Group: This aromatic ring provides a rigid scaffold and is a common feature in many drug molecules, contributing to binding interactions with biological targets.

A Methylsulfonyl Group: The -SO₂CH₃ group is a strong electron-withdrawing group and a hydrogen bond acceptor. This functional group can significantly influence the molecule's electronic properties, solubility, and metabolic stability. In the context of drug design, sulfone moieties are often incorporated to enhance pharmacological activity. nih.govacs.org

The stereochemical purity of this compound is of paramount importance, particularly when it is used as an intermediate in the synthesis of pharmaceuticals. The precise orientation of the hydroxyl group in the (S)-enantiomer is critical for subsequent stereospecific reactions and for ensuring the final active pharmaceutical ingredient (API) has the correct stereochemistry for optimal efficacy and safety. The synthesis of this specific enantiomer is a key step in the production of certain selective COX-2 inhibitors. researchgate.netjustia.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂O₃S
Molecular Weight200.25 g/mol
AppearanceSolid
Chirality(S)-enantiomer

Overview of Academic Research Trajectories for this compound and Related Chemical Building Blocks

Academic research involving this compound and related chiral building blocks has primarily focused on the development of efficient and highly selective synthetic methodologies. A major trajectory in this area is the catalytic asymmetric reduction of the corresponding prochiral ketone, 4'-(methylsulfonyl)acetophenone (B52587). This transformation is a key step in accessing the desired (S)-enantiomer with high enantiomeric excess (ee).

Research in this domain can be broadly categorized into two main approaches:

Asymmetric Catalytic Hydrogenation: This method employs transition metal catalysts, typically ruthenium or rhodium, complexed with chiral ligands. These catalytic systems can achieve high conversions and excellent enantioselectivities under hydrogen pressure. The choice of chiral ligand is crucial for the stereochemical outcome of the reduction.

Biocatalytic Reduction: This approach utilizes enzymes, often from microorganisms, to catalyze the enantioselective reduction of the ketone. Biocatalysis is considered a green chemistry approach as it often proceeds under mild reaction conditions in aqueous media. Various yeast and bacterial strains have been investigated for their ability to reduce 4'-(methylsulfonyl)acetophenone to the (S)-alcohol with high enantiopurity. nih.govresearchgate.neteurekaselect.com

A significant portion of the research on this compound is driven by its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. researchgate.netjustia.comepo.orgportico.org The stereochemistry of this alcohol is critical for the subsequent steps in the synthesis of the final drug molecule. Therefore, much of the academic and industrial research has been directed towards optimizing the synthesis of this specific chiral alcohol to ensure a high-purity and cost-effective supply for pharmaceutical production.

Beyond its application in the synthesis of Etoricoxib, research on related chiral sulfonyl compounds continues to be an active area. Chiral sulfones are recognized as important pharmacophores and versatile synthetic intermediates. nih.govacs.org The development of novel methods for the stereoselective synthesis of chiral molecules containing sulfone moieties is a continuing trend in organic chemistry, with potential applications in the discovery of new therapeutic agents.

Table 2: Selected Research Findings on the Synthesis of this compound

MethodologyCatalyst/BiocatalystKey FindingsEnantiomeric Excess (ee)
Asymmetric Transfer HydrogenationRu(II) complex with chiral diamine ligandEfficient reduction of 4'-(methylsulfonyl)acetophenone in an aqueous medium.Up to 99% ee
Biocatalytic ReductionWhole cells of Leifsonia xyliStereospecific reduction to the corresponding (R)-enantiomer. Demonstrates the potential for microbial reductases in producing chiral alcohols.>99% ee for the (R)-enantiomer
Biocatalytic ReductionWhole cells of Rhodotorula mucilaginosaEffective for the asymmetric reduction of acetophenone (B1666503) and its derivatives to the (S)-alcohols.High enantioselectivity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1

InChI Key

NYXCSMWVRWOPJP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

Stereoselective Synthesis Methodologies for 1s 1 4 Methylsulfonyl Phenyl Ethanol

Asymmetric Catalytic Reduction Strategies

Asymmetric catalysis using chiral metal complexes is a powerful tool for the synthesis of enantiopure alcohols from ketones. These methods rely on a chiral catalyst to create a diastereomeric transition state, favoring the formation of one enantiomer over the other. Ruthenium, rhodium, and iridium complexes are commonly employed for their high activity and selectivity.

Enantioselective Hydrogenation with Chiral Catalysts

Enantioselective hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl group of 4'-(methylsulfonyl)acetophenone (B52587), mediated by a chiral catalyst. This process is typically carried out under pressure and requires a homogeneous catalyst, often a ruthenium complex featuring chiral phosphine (B1218219) and diamine ligands.

The mechanism involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen. The steric and electronic properties of the chiral ligands are crucial in dictating the facial selectivity of the hydrogen attack on the carbonyl carbon. For instance, ruthenium catalysts modified with chiral diamines have been shown to be effective for the hydrogenation of non-activated aromatic ketones. researchgate.net The choice of solvent and reaction conditions, such as temperature and pressure, can also significantly influence both the conversion rate and the enantiomeric excess (ee). nih.gov While this method can achieve high enantioselectivity, it often requires specialized high-pressure equipment. nih.gov

Below is a table summarizing representative results for the enantioselective hydrogenation of acetophenone (B1666503) derivatives, illustrating the typical performance of such systems.

Catalyst SystemSubstrateSolventH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)Configuration
Ru/DPEN derivativeAcetophenoneMethanol1030>9998(S)
Rh/Chiral Phosphine4'-MethoxyacetophenoneToluene20259896(S)
Ir/Phosphine-Oxazoline4'-(Methylsulfonyl)acetophenoneDichloromethane502095>99(S)

Asymmetric Transfer Hydrogenation Approaches to the Chiral Alcohol

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to direct hydrogenation, avoiding the need for high-pressure gaseous hydrogen. mdpi.com In this method, a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, provides the hydrogen equivalents. mdpi.comias.ac.in The reaction is catalyzed by transition metal complexes, with Noyori-type ruthenium catalysts containing a chiral N-sulfonylated 1,2-diamine ligand being particularly prominent. ias.ac.in

The bifunctional nature of these catalysts is key to their success; the metal center and the ligand's N-H group participate in a concerted transfer of a hydride and a proton to the ketone. ias.ac.in This approach has been successfully applied to a wide array of ketones, affording chiral alcohols with very high enantiomeric excesses under mild conditions. ias.ac.in For the synthesis of (1S)-1-[4-(methylsulfonyl)phenyl]ethanol, a catalyst like (S,S)-Ru-TsDPEN would be employed to deliver the desired stereoisomer. The use of aqueous solvent systems, with sodium formate (B1220265) as the hydrogen source, represents a greener evolution of this methodology. ias.ac.in

The following table presents typical data for the ATH of substituted acetophenones.

CatalystHydrogen DonorSubstrateSolventTime (h)Conversion (%)ee (%)Configuration
(S,S)-RuCl(p-cymene)(TsDPEN)HCOOH/NEt₃AcetophenoneAcetonitrile59997(S)
(S,S)-Ru-Proline DiamineSodium Formate4'-ChloroacetophenoneWater129592(S)
(S,S)-Rh-TsDPENIsopropanol/KOH4'-(Methylsulfonyl)acetophenoneIsopropanol8>98>99(S)

Ligand Design and Catalyst Optimization for Stereocontrol in Reduction

The success of both enantioselective hydrogenation and ATH hinges on the design of the chiral ligand. The ligand framework creates the chiral environment around the metal center, directly influencing stereocontrol. Key ligand families include chiral bisphosphines (e.g., BINAP) and 1,2-diamines (e.g., DPEN) and their derivatives.

Optimization involves systematically modifying the ligand's structure to enhance enantioselectivity and catalytic activity for a specific substrate like 4'-(methylsulfonyl)acetophenone. This can involve:

Varying the backbone: Modifying the diamine or phosphine backbone can alter the steric bulk and conformational rigidity of the resulting metal complex.

Adjusting electronic properties: Introducing electron-donating or electron-withdrawing groups on the aryl substituents of the phosphine or the sulfonyl group of the diamine can tune the catalyst's reactivity.

Immobilization: Attaching the chiral catalyst to a solid support can facilitate catalyst recovery and reuse, a key consideration for industrial processes.

Computational modeling and mechanistic studies are increasingly used to rationally design ligands and predict their performance, accelerating the development of more efficient and selective catalysts. rsc.org

Biocatalytic Approaches to this compound Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. For the asymmetric reduction of ketones, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly effective. These methods are lauded for their exceptional stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental compatibility. frontiersin.org

Enzymatic Reductions Utilizing Alcohol Dehydrogenases (ADHs)

Isolated ADHs are highly selective biocatalysts for the reduction of prochiral ketones to chiral alcohols. nih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated form (NADH), as the source of hydride. nih.gov The reaction is often run ex vivo using a purified or partially purified enzyme preparation. nih.gov

A critical aspect of this methodology is cofactor regeneration. Since cofactors are expensive, they must be used in catalytic amounts and continuously regenerated. researchgate.net This is commonly achieved by adding a second enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADPH/NADH consumed in the primary reaction. researchgate.net Alternatively, a sacrificial alcohol like isopropanol can be used with the same ADH to regenerate the cofactor, as the enzyme catalyzes both the reduction of the target ketone and the oxidation of isopropanol. nih.gov A wide range of ADHs are commercially available or can be produced via recombinant expression, allowing for screening to find an enzyme with optimal activity and selectivity for 4'-(methylsulfonyl)acetophenone. frontiersin.orgnih.gov

The table below shows representative data from the enzymatic reduction of various ketones.

Enzyme SourceCofactor SystemSubstrateTemp (°C)Conversion (%)ee (%)Configuration
Thermoanaerobacter sp. ADHNADPH / IsopropanolAcetophenone3098>99.5(S)
Lactobacillus brevis ADHNADH / GDH-Glucose4'-Chloroacetophenone25>99>99(S)
Recombinant KRED-108NADPH / GDH-Glucose4'-(Methylsulfonyl)acetophenone3097>99(S)

Whole-Cell Biotransformations for Stereoselective Formation of the Alcohol

Using whole microbial cells (e.g., yeast, bacteria) as biocatalysts is a cost-effective and operationally simple alternative to using isolated enzymes. nih.gov The microbial cells contain the necessary ADHs and possess an inherent system for cofactor regeneration, fueled by the cell's metabolism of a simple carbon source like glucose. nih.govresearchgate.net This eliminates the need to add expensive, purified cofactors and regeneration enzymes.

A variety of microorganisms, including strains of Saccharomyces, Lactobacillus, and Zygosaccharomyces, have been identified as effective catalysts for the asymmetric reduction of ketones. nih.govnih.goviijls.com The process typically involves incubating the substrate, 4'-(methylsulfonyl)acetophenone, with a suspension of resting or growing cells in an aqueous buffer. Optimization of reaction parameters such as pH, temperature, agitation, and substrate concentration is crucial for achieving high conversion and enantioselectivity. researchgate.net While whole-cell systems can sometimes be affected by substrate/product toxicity or competing enzymatic pathways, their operational simplicity and economic advantages make them highly attractive for large-scale production. nih.gov

The following table summarizes results from whole-cell biotransformations of substituted acetophenones.

MicroorganismCarbon SourceSubstrateTime (h)Conversion (%)ee (%)Configuration
Zygosaccharomyces rouxiiSorbitol1-(3,5-Bis-trifluoromethyl-phenyl)-ethanone2477100(S)
Lactobacillus senmaizukeiGlucoseAcetophenone729298(S)
Daucus carota cellsSucrose4'-Bromoacetophenone486796(S)

Optimization of Biocatalytic Reaction Conditions for Enhanced Enantioselectivity and Yield

Biocatalytic reduction of 4-(methylsulfonyl)acetophenone offers a green and highly selective route to this compound. The efficiency of this biotransformation is highly dependent on the reaction conditions, which must be optimized to maximize both enantioselectivity and yield. Key parameters that are typically optimized include the choice of biocatalyst, pH, temperature, substrate concentration, and the cofactor regeneration system.

Microorganisms such as Pichia capsulata and Lactobacillus senmaizukei, or isolated ketoreductases (KREDs), are often employed for the asymmetric reduction of acetophenone derivatives. researchgate.netnih.gov The optimization of reaction conditions is crucial for achieving high performance. For instance, in the bioreduction of acetophenone using Lactobacillus senmaizukei, Response Surface Methodology (RSM) was used to identify the optimal conditions as a pH of 5.25, a temperature of 25°C, an incubation time of 72 hours, and an agitation speed of 100 rpm. nih.gov Similar optimization strategies can be applied to the reduction of 4-(methylsulfonyl)acetophenone.

The choice of a co-substrate for cofactor regeneration is also critical. Glucose or isopropanol are commonly used to regenerate the NADPH or NADH required by the ketoreductases. The concentration of the co-substrate and the substrate itself can influence the reaction rate and enzyme stability. Substrate inhibition is a common phenomenon in enzymatic reactions, and therefore, maintaining an optimal substrate concentration is essential for achieving high conversion.

The following interactive table provides representative data on the optimization of biocatalytic reduction for acetophenone derivatives, which can be extrapolated for the synthesis of this compound.

ParameterBiocatalystSubstrateOptimal ValueOutcome
pHLactobacillus senmaizukeiAcetophenone5.25Maximized enantiomeric excess and conversion
TemperatureLactobacillus senmaizukeiAcetophenone25°CEnhanced enzyme stability and activity
Substrate Conc.Pichia capsulataAcetophenone50 mMAvoided substrate inhibition, leading to 93% conversion
Co-substrateAcetobacter sp.4'-chloroacetophenone130 mM isopropanolEfficient cofactor regeneration

Chiral Resolution Techniques for this compound Precursors

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. For the precursors of this compound, primarily the racemic alcohol, two main techniques are employed: diastereomeric salt formation and kinetic resolution.

Diastereomeric Salt Formation and Crystallization-Based Separation

This technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. libretexts.org For alcoholic precursors, derivatization to an acidic half-ester, for example by reaction with a cyclic anhydride (B1165640), allows for the use of chiral bases as resolving agents. Alternatively, the alcohol can be used to resolve a racemic chiral acid.

Commonly used chiral resolving agents for alcohols (after derivatization) include chiral amines like brucine, strychnine, and (R)-1-phenylethylamine. libretexts.org For acidic compounds, chiral bases are used. For sulfonamide derivatives, which are structurally related to the target molecule, O,O'-diacyltartaric acid derivatives such as 2,3-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl tartaric acid have been successfully used as chiral auxiliaries in combination with a salt-forming auxiliary compound like mandelic acid. This approach allows for the isolation of an optical isomer with a high level of optical purity. The choice of solvent is crucial for achieving good separation of the diastereomeric salts.

Kinetic Resolution Methods, Including Enzymatic Kinetic Resolution

Kinetic resolution is based on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of enzymes. nih.gov

For the kinetic resolution of racemic 1-[4-(methylsulfonyl)phenyl]ethanol, lipases are the most commonly used enzymes. core.ac.uk Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for the acylation of secondary alcohols. core.ac.ukscielo.br The reaction involves the enantioselective acylation of one of the alcohol enantiomers, leaving the other unreacted. Vinyl acetate (B1210297) is a common acyl donor, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. nih.gov

The optimization of reaction parameters such as the enzyme, acyl donor, solvent, and temperature is crucial for achieving high enantiomeric excess (ee) of both the acylated product and the unreacted alcohol. Response Surface Methodology (RSM) has been successfully applied to optimize the kinetic resolution of 1-phenylethanol (B42297) and its derivatives. nih.gov

The following interactive data table summarizes typical conditions and results for the enzymatic kinetic resolution of racemic 1-phenylethanol, which are applicable to 1-[4-(methylsulfonyl)phenyl]ethanol.

EnzymeAcyl DonorSolventTemperature (°C)Substrate Concentration (mM)Result (ee%)
Novozym 435 (CALB)Vinyl Acetaten-Hexane42240>99
Burkholderia cenocepacia lipaseVinyl AcetateToluene53.420099.2
Steapsin lipaseVinyl AcetateHexane55166>95
Novozym 435 (CALB)Glycerol TributyrateNeat50->99

Chemoenzymatic Syntheses Incorporating the Methylsulfonylphenyl Moiety

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.gov For the synthesis of this compound, a chemoenzymatic approach can be designed to leverage the strengths of both methodologies.

A plausible chemoenzymatic route could begin with the chemical synthesis of the precursor 4-(methylsulfonyl)acetophenone. This can be followed by an enantioselective biocatalytic reduction of the ketone to the desired (S)-alcohol. This approach combines the efficiency of chemical synthesis for the achiral precursor with the high enantioselectivity of an enzymatic reduction for the stereogenic center.

Alternatively, a dynamic kinetic resolution (DKR) approach can be employed. This involves the enzymatic kinetic resolution of the racemic alcohol coupled with an in-situ racemization of the slower-reacting enantiomer. Niobium salts have been shown to be effective racemization agents for 1-phenylethanol in combination with a lipase for DKR, leading to a theoretical yield of 100% for the desired enantiomerically pure product. scielo.br

Synthesis of Key Precursor Intermediates for this compound

Preparation of 4-(Methylsulfonyl)acetophenone Derivatives

4-(Methylsulfonyl)acetophenone can be synthesized through various chemical routes. One documented method involves a multi-step synthesis starting from thioanisole (B89551). google.com The process includes the Friedel-Crafts acylation of thioanisole with acetyl chloride to yield 4-(methylthio)acetophenone. This intermediate is then oxidized to the corresponding sulfone, 4-(methylsulfonyl)acetophenone. The oxidation of the sulfide (B99878) to the sulfone is a key step and can be achieved using various oxidizing agents. This synthetic route provides a reliable method for the preparation of the necessary precursor for the subsequent stereoselective transformations.

Controlled Oxidation Reactions in the Synthetic Pathways to Methylsulfonylphenyl Precursors

The precursor, 4'-(methylthio)acetophenone (B108920), is an important organic building block in its own right and is typically synthesized via a Friedel-Crafts acylation reaction. chemicalbook.comresearchgate.net This reaction involves the acetylation of thioanisole with reagents like acetyl chloride or acetic anhydride, often in the presence of a catalyst. chemicalbook.comresearchgate.net While traditional methods employed homogeneous catalysts like aluminum chloride, greener processes have been developed using solid acid catalysts to minimize environmental impact. researchgate.net

The oxidation of the methylthio group (-SCH₃) in 4'-(methylthio)acetophenone to the methylsulfonyl group (-SO₂CH₃) is the central focus of this synthetic step. The goal is to achieve a complete two-step oxidation from sulfide to sulfone, bypassing the intermediate sulfoxide (B87167) or ensuring its complete conversion. A variety of oxidizing agents and catalytic systems have been employed for this purpose, with a significant trend towards developing environmentally benign and efficient "green" protocols. mdpi.comrsc.org

Hydrogen peroxide (H₂O₂) is widely favored as a clean and atom-economical oxidant, as its only byproduct is water. rsc.org However, the reaction often requires a catalyst to proceed efficiently and selectively. Numerous catalytic systems have been reported to effectively mediate the oxidation of sulfides to sulfones. These include heterogeneous catalysts which offer the advantage of easy recovery and reusability. rsc.orgorganic-chemistry.org For instance, nanocrystalline titania (TiO₂) has been shown to be a highly effective and selective catalyst for the oxidation of various sulfides to sulfones using aqueous H₂O₂, achieving high isolated yields of 80–98%. rsc.org Other catalytic systems involve transition metals like tungsten, niobium, and iron, which can activate hydrogen peroxide for the oxidation process. rsc.orgorganic-chemistry.org

Alternative oxidation systems have also been developed. The combination of urea-hydrogen peroxide (UHP) and phthalic anhydride provides a metal-free method for the oxidation of sulfides directly to sulfones. organic-chemistry.org Another approach utilizes permanganate (B83412) supported on active manganese dioxide, which can effectively carry out the oxidation under heterogeneous or solvent-free conditions. organic-chemistry.org The choice of oxidant and catalyst is often dictated by factors such as substrate scope, cost, catalyst recyclability, and environmental impact. nih.gov

The general transformation is illustrated in the scheme below:

Scheme 1: General oxidation of 4'-(methylthio)acetophenone to 4'-(methylsulfonyl)acetophenone.

The following table summarizes various catalytic systems and reagents used for the selective oxidation of sulfides to sulfones, which are applicable to the synthesis of 4'-(methylsulfonyl)acetophenone.

OxidantCatalyst / ReagentSolventKey FeaturesTypical Yields
Hydrogen Peroxide (H₂O₂)Titanium Dioxide (TiO₂)VariousHeterogeneous, recyclable catalyst; "green" protocol.80-98% rsc.org
Hydrogen Peroxide (H₂O₂)Niobium CarbideAcetonitrileHigh efficiency and selectivity for sulfones.High organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Silica-based TungstateNone (Solvent-free)Recyclable catalyst, operates at room temperature.Good to Excellent organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Carboxylated MWCNTsNone (Solvent-free)Heterogeneous, recyclable nanocatalyst.Excellent rsc.org
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl AcetateMetal-free, environmentally benign.Not specified organic-chemistry.org
Potassium PermanganateManganese Dioxide (MnO₂)None (Solvent-free)Heterogeneous, solvent-free conditions.Not specified organic-chemistry.org

The development of these controlled oxidation reactions is crucial for the efficient and sustainable production of 4'-(methylsulfonyl)acetophenone, the direct precursor required for the subsequent asymmetric reduction to this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 1s 1 4 Methylsulfonyl Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of (1S)-1-[4-(methylsulfonyl)phenyl]ethanol by analyzing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic, methine, and methyl protons. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

The typical ¹H NMR spectral data, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProvisional Assignment
7.89Doublet8.32HH-3, H-5 (Aromatic)
7.53Doublet8.32HH-2, H-6 (Aromatic)
4.97Quartet6.41HH-7 (CH-OH)
3.04Singlet-3HH-10 (SO₂CH₃)
1.48Doublet6.43HH-8 (CH₃)

Note: The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the total number of carbon atoms and their chemical environments.

The characteristic ¹³C NMR chemical shifts are detailed in the following table.

Chemical Shift (δ, ppm)Provisional Carbon Assignment
151.3C-1 (Aromatic)
139.9C-4 (Aromatic)
127.5C-3, C-5 (Aromatic)
125.8C-2, C-6 (Aromatic)
69.4C-7 (CH-OH)
44.5C-10 (SO₂CH₃)
25.4C-8 (CH₃)

Two-dimensional (2D) NMR techniques are powerful methods used to establish the connectivity between atoms within the molecule, confirming the assignments made from 1D NMR spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the methine proton signal (~4.97 ppm) and the adjacent methyl proton signal (~1.48 ppm), confirming the presence of the 1-hydroxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub This technique allows for the unambiguous assignment of protonated carbons. For instance, it would show correlations between the proton at 4.97 ppm and the carbon at 69.4 ppm (C-7), and between the aromatic protons at 7.89 ppm and the aromatic carbons at 127.5 ppm (C-3/C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would include the signal from the methyl protons of the sulfonyl group (~3.04 ppm) to the quaternary aromatic carbon C-4 (~139.9 ppm), and from the methine proton (~4.97 ppm) to the aromatic carbons C-1 (~151.3) and C-2/C-6 (~125.8).

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling accurate molecular weight determination and providing structural information through fragmentation analysis. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile and polar molecules like this compound without causing significant fragmentation. nih.gov In positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The molecular formula of the compound is C₉H₁₂O₃S, corresponding to a monoisotopic mass of 200.0507 Da. scbt.com

Ion SpeciesCalculated Mass-to-Charge Ratio (m/z)
[M+H]⁺201.0580
[M+Na]⁺223.0399
[M+K]⁺239.0139

Analysis of the resulting mass spectrum allows for the confirmation of the molecular weight with high accuracy. Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, which may involve the loss of a water molecule (H₂O) or the sulfonyl group (SO₂), providing further structural confirmation. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. osti.gov This hyphenated technique is exceptionally powerful for confirming both the purity and identity of a compound in a sample mixture.

For this compound, a chiral HPLC method would be employed to separate it from its corresponding (R)-enantiomer, thus establishing the enantiomeric purity of the sample. chromatographyonline.comopenochem.org The eluent from the LC column is introduced directly into the mass spectrometer. The resulting data provides a chromatogram showing the retention time of the compound and a mass spectrum for the corresponding peak. The identity of the compound is confirmed if the retention time matches that of a reference standard and the mass spectrum shows the expected mass-to-charge ratio for the protonated molecule (m/z = 201.0580). The purity is determined by the relative area of the main peak in the chromatogram.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. vscht.cz The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. vscht.cz

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH), sulfonyl (-SO₂), phenyl, and alkyl moieties. The most prominent feature is a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. orgchemboulder.comucalgary.ca The C-O stretching vibration of the secondary alcohol typically appears as a strong band between 1150 and 1075 cm⁻¹. spectroscopyonline.comquimicaorganica.org

The sulfonyl group (SO₂) gives rise to two distinct and strong stretching bands: an asymmetric stretch typically found in the 1410-1370 cm⁻¹ range and a symmetric stretch in the 1204-1166 cm⁻¹ region. researchgate.netacdlabs.com The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C in-ring stretching absorptions between 1600-1400 cm⁻¹. libretexts.org Finally, C-H stretching from the methyl and methine groups are observed just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Alkyl C-HC-H Stretch3000 - 2850Medium
Sulfonyl (R-SO₂-R)S=O Asymmetric Stretch1410 - 1370Strong
Aromatic C=CC=C Ring Stretch1600 - 1400Medium to Weak
Sulfonyl (R-SO₂-R)S=O Symmetric Stretch1204 - 1166Strong
Secondary AlcoholC-O Stretch1150 - 1075Strong

X-ray Crystallography for Absolute Stereochemistry Assignment and Solid-State Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, and bond angles. This technique is uniquely capable of unambiguously assigning the absolute stereochemistry of a chiral molecule like this compound.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be solved and refined. mdpi.com For a chiral compound, the crystallization must occur in one of the 65 chiral space groups (those lacking inversion centers or mirror planes). The analysis of the diffraction data allows for the determination of the absolute configuration at the stereocenter, confirming it as (S) in this case. nih.gov

Beyond establishing absolute stereochemistry, the crystal structure reveals the molecule's preferred conformation in the solid state. It elucidates the spatial arrangement of the phenyl ring relative to the ethanol (B145695) side chain and the orientation of the methylsulfonyl group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Interactive Data Table: Illustrative Crystallographic Data for a Chiral Phenyl Ethanol Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.2351
b (Å)26.0156
c (Å)12.4864
α (°)90
β (°)93.243
γ (°)90
Volume (ų)2022.17
Z (Molecules/Unit Cell)8

Note: This table presents representative data for a chiral organic molecule crystallizing in a common chiral space group and is for illustrative purposes, as specific published crystallographic data for this compound was not located. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (% ee) of a chiral compound. nih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. csfarmacie.cz

For the analysis of this compound and related chiral alcohols, polysaccharide-based CSPs are highly effective. csfarmacie.cznih.gov Columns packed with derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used. researchgate.net The separation is typically performed under normal-phase conditions, employing a mobile phase consisting of a non-polar alkane, such as n-hexane, with a polar alcohol modifier like isopropanol (B130326) or ethanol. mdpi.com

Under optimized conditions, the (1S) and (R) enantiomers of 1-[4-(methylsulfonyl)phenyl]ethanol will elute as two distinct, baseline-resolved peaks. The area under each peak is proportional to the concentration of that enantiomer in the sample. By integrating these peak areas, the enantiomeric excess can be calculated, providing a precise measure of the sample's stereochemical purity.

Interactive Data Table: Typical Chiral HPLC Conditions for Phenyl Ethanol Derivatives
ParameterCondition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV (e.g., 220 nm)
Column Temperature25 °C

Computational and Theoretical Investigations of 1s 1 4 Methylsulfonyl Phenyl Ethanol

Molecular Modeling and Conformational Analysis of the Chiral Alcohol

Molecular modeling of (1S)-1-[4-(methylsulfonyl)phenyl]ethanol is crucial for understanding its three-dimensional structure and the influence of that structure on its physical and chemical properties. Due to the presence of several rotatable single bonds—specifically the C-C bond between the phenyl ring and the chiral carbon, the C-O bond of the alcohol, and the C-S bond of the methylsulfonyl group—the molecule can adopt numerous conformations.

Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers, which correspond to minima on the potential energy surface. unicamp.br These analyses are typically performed using methods like molecular mechanics (MM) for a quick initial search, followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT), for geometry optimization and energy refinement of the most plausible conformers. researchgate.net For chiral molecules, understanding the conformational landscape is essential as the population of different conformers can influence spectroscopic properties and reactivity. acs.orglibretexts.org The gauche conformers of molecules like butane are chiral, and most conformationally mobile compounds contain chiral conformations, even without a chiral center. libretexts.org

The analysis for this compound would focus on the dihedral angles around the key rotatable bonds. The relative energies of the resulting conformers determine their population at a given temperature, according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

Conformer Dihedral Angle (C-C-C-O) Relative Energy (kcal/mol) Boltzmann Population (%)
1 60° (gauche) 0.00 55.8
2 180° (anti) 0.50 28.1

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT can provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors. cam.ac.ukresearchgate.net

For this compound, DFT calculations can elucidate:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. cam.ac.uk

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Value (eV) Description
HOMO Energy -7.25 Indicates electron-donating ability
LUMO Energy -0.89 Indicates electron-accepting ability
HOMO-LUMO Gap 6.36 Relates to chemical stability and reactivity
Chemical Potential (μ) -4.07 Measures the escaping tendency of electrons
Hardness (η) 3.18 Measures resistance to charge transfer

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and verification. nih.gov

NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with reasonable accuracy. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are often scaled or referenced against a standard (like tetramethylsilane) to correlate with experimental data. Machine learning algorithms trained on large datasets of experimental and calculated shifts are also emerging as highly accurate prediction tools. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted Shift (ppm) Plausible Experimental Shift (ppm)
CH₃ (sulfonyl) 3.05 3.02
OH 2.15 2.10
CH (chiral) 4.95 4.91
CH₃ (ethyl) 1.48 1.45
Aromatic H (ortho to -SO₂Me) 7.88 7.85

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. q-chem.comq-chem.com These calculations are performed after finding a stationary point (a minimum) on the potential energy surface. q-chem.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov These predicted spectra aid in the assignment of experimental vibrational bands to specific molecular motions. nist.gov

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Scaled Calculated Frequency (cm⁻¹) Plausible Experimental Frequency (cm⁻¹)
O-H stretch 3450 3435
Aromatic C-H stretch 3070 3065
Aliphatic C-H stretch 2980 2975
S=O asymmetric stretch 1315 1310
S=O symmetric stretch 1155 1152

Mechanistic Studies of Organic Reactions Involving this compound through Computational Approaches

Computational methods, especially DFT, are instrumental in elucidating the mechanisms of organic reactions. nih.govnih.gov By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). arxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For a reaction involving this compound, such as its oxidation to the corresponding ketone (4-(methylsulfonyl)acetophenone), computational studies can:

Propose a stepwise or concerted reaction pathway. mdpi.com

Calculate the geometries and energies of all stationary points along the reaction coordinate.

Determine the activation energies for each step, identifying the rate-determining step. nih.gov

Provide insights into the role of catalysts or solvents in the reaction. mdpi.com

These computational investigations can rationalize experimental observations, such as product distributions and stereoselectivity, and can predict the feasibility of unexplored reaction pathways. researchgate.net

Table 5: Hypothetical Energy Profile for a Dehydrogenation Reaction Calculated free energies (ΔG) in kcal/mol relative to reactants.

Species Description Relative Free Energy (ΔG, kcal/mol)
Reactants This compound + Oxidant 0.0
Transition State 1 H-abstraction from carbinol carbon +22.5
Intermediate Radical species +15.2
Transition State 2 H-abstraction from hydroxyl group +18.7

Exploration of Chemical Space through Computational Screening

Computational screening, often referred to as virtual screening, is a powerful technique for exploring a vast chemical space to identify molecules with desired properties. nih.gov Using this compound as a core scaffold, virtual libraries of derivatives can be generated by computationally adding various functional groups at different positions.

These virtual libraries can then be screened for a range of properties:

Drug Discovery: Molecules can be docked into the active site of a biological target (e.g., an enzyme or receptor) to predict their binding affinity, identifying potential new drug candidates. nih.govresearchgate.net

Materials Science: Properties relevant to materials science, such as electronic properties or stability, can be calculated to find candidates for new functional materials.

Reaction Discovery: Automated reaction pathway exploration tools can use the scaffold to search for novel, energetically favorable chemical transformations. nih.govethz.ch This can lead to the discovery of new synthetic routes or unexpected side products.

This in silico approach significantly accelerates the discovery process by prioritizing a smaller number of promising candidates for experimental synthesis and testing.

Table 6: Hypothetical Virtual Screening of Derivatives for Kinase Inhibition

Derivative ID Modification on Phenyl Ring Predicted Binding Affinity (ΔG, kcal/mol) Predicted Lipophilicity (logP)
Parent None -6.5 1.8
Deriv-001 3-fluoro -7.2 2.0
Deriv-002 2-chloro -7.0 2.4
Deriv-003 3-amino -8.1 1.2

Process Chemistry and Industrial Synthesis Considerations for 1s 1 4 Methylsulfonyl Phenyl Ethanol

Scale-Up Strategies for Stereoselective Synthetic Routes

The industrial synthesis of a single enantiomer like (1S)-1-[4-(methylsulfonyl)phenyl]ethanol requires highly selective methods that are amenable to large-scale production. The primary route involves the asymmetric reduction of the prochiral ketone, 4'-(methylsulfonyl)acetophenone (B52587). Two dominant strategies for achieving this stereoselectivity on a large scale are asymmetric transfer hydrogenation (ATH) and biocatalytic reduction.

Asymmetric Transfer Hydrogenation (ATH): This method has been widely adopted due to its operational simplicity and high enantioselectivity. The scale-up of ATH processes involves moving from laboratory-scale batch reactors to larger industrial vessels. Key considerations include maintaining homogenous mixing to ensure efficient contact between the substrate, catalyst, and hydrogen donor, as well as precise temperature control to maximize selectivity and reaction rate. The use of hydrogen donors like isopropanol (B130326) or formic acid/triethylamine (B128534) mixtures is common, avoiding the need for high-pressure hydrogenation equipment, which simplifies reactor design and improves safety on an industrial scale.

Biocatalytic Reduction: The use of enzymes, particularly ketoreductases, offers an environmentally benign and highly selective alternative. Scale-up of biocatalytic processes involves challenges such as enzyme stability, cofactor regeneration, and downstream processing to separate the product from the aqueous reaction medium and biomass. Immobilization of enzymes on solid supports is a common strategy to improve their stability and enable easier recovery and reuse, which is crucial for the economic viability of the process at an industrial scale.

Another approach is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of a racemic mixture of 1-[4-(methylsulfonyl)phenyl]ethanol, allowing the desired (1S)-enantiomer to be separated. Optimization of parameters such as substrate concentration, enzyme loading, and reaction time is critical for achieving high enantiomeric excess on a large scale.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Efficiency

Achieving high yield, enantiomeric purity (enantiomeric excess, ee), and process efficiency is paramount in industrial synthesis. This is accomplished through meticulous optimization of various reaction parameters.

For Asymmetric Transfer Hydrogenation (ATH), key variables include the choice of catalyst, hydrogen donor, base, solvent, temperature, and substrate-to-catalyst (S/C) ratio. For the reduction of acetophenone (B1666503) derivatives, ruthenium (II) complexes with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are frequently used. soton.ac.ukliv.ac.uk Optimization studies often reveal that a higher temperature can increase the reaction rate (Turnover Frequency, TOF) but may negatively impact enantioselectivity. Therefore, a balance must be struck. Increasing the S/C ratio is economically desirable as it reduces the amount of expensive catalyst required, but it may lead to longer reaction times or incomplete conversion.

The table below illustrates a typical optimization study for an ATH reaction, showing how different parameters affect the outcome.

EntryCatalystHydrogen DonorTemperature (°C)S/C RatioConversion (%)ee (%)
1Ru(II)-TsDPENi-PrOH/KOH40100:1>9998
2Ru(II)-TsDPENHCOOH/TEA25200:19599
3Ru(II)-TsDPENi-PrOH/KOH60100:1>9995
4Rh(I)-AmidoEthanol (B145695)40500:1>9997

This is an interactive data table based on representative literature findings.

For biocatalytic methods, optimization involves parameters like pH, temperature, substrate concentration, and cofactor concentration. High substrate concentrations can sometimes lead to substrate inhibition of the enzyme, reducing its efficiency. Response Surface Methodology (RSM) is a powerful statistical tool used to efficiently optimize these multiple variables simultaneously to find the conditions for maximum yield and selectivity in the shortest time. nih.gov

Development of Sustainable and Green Chemistry Processes for Manufacture

Modern pharmaceutical manufacturing places a strong emphasis on sustainable and green chemistry principles to minimize environmental impact. jddhs.commdpi.com The goal is to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govnih.gov

Key green chemistry approaches for the synthesis of this compound include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds (VOCs) to more environmentally benign solvents is a primary goal. Water is an ideal green solvent, and many biocatalytic reductions are performed in aqueous media. Ethanol, derived from renewable resources, is another preferred solvent. mdpi.com

Catalysis over Stoichiometric Reagents: Both catalytic ATH and biocatalysis are inherently green because they use small amounts of a catalyst to transform large amounts of substrate, which is preferable to stoichiometric reducing agents that generate significant waste. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic reductions generally have high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov Biocatalytic reactions often run under mild conditions. Microwave-assisted synthesis is another technique explored to enhance reaction rates and reduce energy use compared to conventional heating. researchgate.net

Waste Reduction: The best way to reduce waste is to prevent its formation in the first place. nih.gov This includes choosing selective reactions that minimize byproduct formation and using recyclable catalysts.

Design and Application of Novel Catalysts and Recyclable Catalytic Systems

Catalyst design is at the heart of efficient stereoselective synthesis. For ATH, research focuses on developing more active and robust catalysts. This includes modifying the ligands attached to the metal center (commonly ruthenium) to enhance activity and selectivity. soton.ac.ukliv.ac.uk Tethering the catalyst to a solid support (heterogeneous catalysis) is a key strategy for improving recyclability. jddhs.com A recyclable catalyst can be easily separated from the reaction mixture by filtration and reused in subsequent batches, significantly reducing costs and waste. jddhs.com

Examples of catalyst systems include:

Homogeneous Catalysts: Chiral Ruthenium(II) half-sandwich complexes derived from amino acids like proline have shown excellent activity and recyclability for ketone reduction in water. ias.ac.in

Heterogeneous Catalysts: Palladium-chitosan catalysts supported on silica (B1680970) have been used for the asymmetric transfer hydrogenation of acetophenone. researchgate.net Chitosan is a biodegradable polymer derived from a renewable resource, adding to the green credentials of the system.

Biocatalysts: The development of robust ketoreductases through protein engineering allows for the creation of enzymes with higher activity, stability, and specificity for the 4'-(methylsulfonyl)acetophenone substrate. Immobilizing these enzymes on solid supports is a common method to create a recyclable catalytic system.

The table below summarizes different catalytic systems and their features.

Catalyst TypeExampleKey AdvantagesRecyclability
Homogeneous Metal Complex[RuCl(p-cymene)((S,S)-TsDPEN)]High activity and enantioselectivityChallenging, often requires extraction
Heterogeneous Metal ComplexPalladium-Chitosan on SilicaEasy separation and recyclingHigh
Biocatalyst (Enzyme)Immobilized KetoreductaseHigh stereoselectivity, mild conditions, greenHigh, when immobilized

This is an interactive data table.

Purity Control and Impurity Profiling in Large-Scale Chemical Syntheses

Ensuring the purity of any pharmaceutical intermediate is a regulatory requirement and is critical for the quality and safety of the final active pharmaceutical ingredient (API). researchgate.netjocpr.com Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov

For this compound, potential impurities can arise from several sources:

Starting Materials: Unreacted 4'-(methylsulfonyl)acetophenone.

Side Reactions: Byproducts formed during the synthesis.

Incorrect Enantiomer: The presence of the unwanted (1R)-enantiomer, which would compromise the enantiomeric purity of the product.

Catalyst Residues: Trace amounts of the metal catalyst (e.g., ruthenium) or enzyme.

Solvents: Residual solvents from the reaction or purification steps.

Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on the limits for impurities in drug substances. nih.govunr.edu.ar

Analytical Techniques for Purity Control: A suite of sophisticated analytical methods is employed to control purity and profile impurities: nih.gov

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities. Chiral HPLC columns are specifically used to separate and quantify the (1S) and (1R) enantiomers to determine the enantiomeric excess (ee).

Gas Chromatography (GC): Often used to quantify residual solvents.

Mass Spectrometry (MS): Frequently coupled with HPLC (LC-MS), MS is used to identify the structure of unknown impurities by determining their molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the final product and any isolated impurities. nih.gov

The combination of these techniques allows for a comprehensive understanding of the impurity profile, ensuring that the final intermediate meets the stringent quality standards required for pharmaceutical manufacturing. pageplace.de

Future Research Directions in 1s 1 4 Methylsulfonyl Phenyl Ethanol Chemistry

Exploration of Novel Asymmetric Synthesis Methodologies

The efficient and selective synthesis of (1S)-1-[4-(methylsulfonyl)phenyl]ethanol is paramount. While classical methods for asymmetric ketone reduction are established, future research should focus on more sustainable, efficient, and scalable technologies.

Biocatalytic Asymmetric Reduction : The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), presents a green and highly selective alternative to traditional chemical catalysts. acs.orgbohrium.commdpi.com Future work could involve screening novel microbial strains, including marine-derived fungi, for their ability to reduce the parent ketone, 4-(methylsulfonyl)acetophenone, with high enantioselectivity. nih.gov Furthermore, protein engineering and directed evolution techniques can be employed to tailor enzymes for enhanced activity, stability, and stereoselectivity towards this specific substrate. acs.orgacs.org A dual-enzyme coupled system, where one enzyme reduces the ketone and another regenerates the necessary cofactor (e.g., NADPH), could offer a highly efficient and scalable process. nih.gov

Continuous Flow Synthesis : Asymmetric reactions performed in continuous flow systems offer significant advantages over batch processes, including improved safety, better process control, enhanced efficiency, and easier scalability. nih.govbeilstein-journals.orgnih.gov Future investigations should aim to develop continuous flow processes for the asymmetric hydrogenation or transfer hydrogenation of 4-(methylsulfonyl)acetophenone. This could involve the use of immobilized chiral catalysts, such as supported metal complexes or enzymes, packed into columns, allowing for catalyst recycling and a streamlined purification process. nih.govbeilstein-journals.org

Advanced Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool in synthesis. rsc.org Research into new organocatalytic systems for the reduction of aryl ketones, such as those based on chiral phosphoric acids or bifunctional thioureas, could lead to metal-free, highly enantioselective routes to this compound.

Synthesis MethodologyKey AdvantagesPotential Research Focus
BiocatalysisHigh enantioselectivity, mild conditions, environmentally friendlyScreening new microorganisms, protein engineering of ADHs
Continuous FlowScalability, safety, process control, catalyst recyclingImmobilized chiral catalysts, integrated purification
OrganocatalysisMetal-free, diverse catalyst structuresNovel catalysts for asymmetric ketone reduction

Development of New Derivatization Pathways for Advanced Chemical Synthesis

The hydroxyl group of this compound is a key functional handle for further molecular elaboration. Future research should explore novel derivatization pathways to generate a diverse range of advanced chemical intermediates.

Stereoinvertive Derivatization : Developing reactions that proceed with inversion of configuration at the stereocenter, such as Mitsunobu-type reactions, would provide access to the corresponding (R)-enantiomer, which may be valuable for comparative biological studies or as a building block in its own right.

Etherification and Esterification : While standard reactions, future work could focus on developing highly efficient catalytic methods for ether and ester formation under mild conditions. This includes exploring novel catalysts for O-alkylation and O-acylation to synthesize libraries of derivatives with varied steric and electronic properties for applications like drug discovery.

Click Chemistry : Functionalizing the alcohol with an azide (B81097) or alkyne group would enable its incorporation into larger molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, providing a powerful tool for medicinal chemistry and materials science.

Application of Emerging Advanced Characterization Techniques

As synthetic methodologies become more sophisticated, the need for advanced analytical techniques to rapidly and accurately determine enantiomeric purity and absolute configuration becomes critical.

Capillary Electrophoresis (CE) : CE has emerged as a powerful technique for chiral separations, offering high efficiency, low sample consumption, and diverse separation modes. nih.govchromatographytoday.com Future research could focus on developing new CE methods using novel chiral selectors, such as modified cyclodextrins, chiral ionic liquids, or nanoparticles, specifically tailored for the analysis of this compound and its derivatives. nih.govumt.edumdpi.com

Advanced Mass Spectrometry (MS) Techniques : The development of MS-based methods for chiral analysis without prior chromatographic separation is a significant goal. Techniques involving chiral recognition agents in the gas phase or the formation of diastereomeric complexes that can be distinguished by their fragmentation patterns are promising areas for future exploration.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy provides information about the absolute configuration of chiral molecules in solution. Applying VCD, in conjunction with quantum chemical calculations, can serve as a powerful, non-destructive method to unequivocally confirm the stereochemistry of newly synthesized derivatives of this compound.

Investigation of this compound as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral auxiliary or as a precursor to more complex chiral ligands.

Chiral Auxiliary : A chiral auxiliary is a group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comyork.ac.uk The hydroxyl group of this compound can be used to attach it to prochiral substrates, such as carboxylic acids or enones. The steric and electronic influence of the methylsulfonylphenyl group could then bias the approach of reagents, leading to high diastereoselectivity in reactions like aldol (B89426) additions or alkylations. numberanalytics.comscielo.org.mx Subsequent cleavage would release the enantiomerically enriched product and allow for the recovery of the auxiliary.

Chiral Ligand Precursor : Chiral ligands are essential for transition metal-catalyzed asymmetric reactions. This compound can serve as a scaffold for the synthesis of novel chiral ligands. nih.govaminer.org For example, derivatization of the aromatic ring or conversion of the hydroxyl group into a coordinating group (e.g., a phosphine (B1218219) via ortho-lithiation and reaction with a chlorophosphine) could yield new P,O-type ligands. The efficacy of these new ligands could then be tested in benchmark asymmetric reactions like hydrogenation or C-C bond formation. acs.org

Integration into Multi-Component Reaction Sequences for Diversified Product Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient tools for generating molecular complexity. nih.gov The inclusion of a chiral component can render these processes asymmetric.

Future research should explore the use of this compound as the chiral alcohol component in various MCRs. For instance, in the multicomponent Hosomi–Sakurai reaction, an aldehyde, an alcohol (or its silyl (B83357) ether), and an allyl silane (B1218182) combine to form a homoallylic ether. nih.gov Using this compound in this reaction could generate complex, non-racemic products containing the methylsulfonylphenyl motif. Similarly, its potential as a component in isocyanide-based MCRs like the Passerini and Ugi reactions should be investigated to rapidly build libraries of diverse and stereochemically defined compounds. nih.gov

Deeper Mechanistic Elucidation of Key Synthetic and Transformative Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Modern computational chemistry provides powerful tools for this purpose.

Computational Studies : Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the transition states of reactions involving this compound. nih.govacs.orgacs.org Future studies could focus on elucidating the mechanism of its asymmetric synthesis, for example, by modeling the interaction between the substrate, catalyst, and reducing agent in an asymmetric transfer hydrogenation. This can help explain the origin of enantioselectivity and guide the design of improved catalysts. mdpi.commdpi.com

Kinetic and Spectroscopic Studies : In-depth kinetic analysis and in-situ spectroscopic monitoring of reactions (e.g., using IR or NMR spectroscopy) can provide valuable experimental data to support or challenge computationally derived mechanisms. These studies can reveal information about reaction orders, catalyst resting states, and the presence of key intermediates.

Design and Synthesis of Advanced Materials Incorporating the Methylsulfonylphenyl Ethanol (B145695) Motif

The unique structural features of this compound—chirality, a polar sulfonyl group, and an aromatic ring—make it an interesting building block for advanced functional materials.

Chiral Liquid Crystals : Liquid crystals are materials with properties intermediate between those of conventional liquids and solid crystals. mdpi.com The introduction of chirality can induce the formation of helical superstructures, leading to unique optical properties. mdpi.commit.edu The rigid aromatic core and the chiral center of this compound, potentially after derivatization to create a more elongated molecular shape, could be used to design novel chiral dopants for nematic liquid crystals or to form the core of new chiral liquid crystalline materials themselves. google.com The polar sulfone group may also influence the material's dielectric properties. rsc.org

Chiral Metal-Organic Frameworks (MOFs) : MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Chiral MOFs have applications in enantioselective separations and asymmetric catalysis. rsc.org this compound could be incorporated into MOF structures, either by modifying it to become a linker itself (e.g., by adding carboxylic acid groups) or by using its hydroxyl group to coordinate to metal centers within the framework. nih.govresearchgate.net The resulting chiral pores could be used for the selective adsorption or separation of other chiral molecules. rsc.org

Chiral Polymers : Incorporation of the this compound moiety as a monomeric unit in polymerization reactions could lead to the synthesis of novel chiral polymers. The sulfone group could enhance properties like thermal stability and solubility, while the chirality could impart optical activity, making such polymers potentially useful as chiral stationary phases for chromatography or as chiroptical materials. Poly(azomethine-sulfone)s, for example, have been shown to exhibit liquid crystalline and semiconducting properties. mdpi.com

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